molecular formula C16H26N2O B4764550 N-(4-methoxy-3-methylbenzyl)-N,1-dimethyl-4-piperidinamine

N-(4-methoxy-3-methylbenzyl)-N,1-dimethyl-4-piperidinamine

Cat. No. B4764550
M. Wt: 262.39 g/mol
InChI Key: JVMMMNPBTDPIQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxy-3-methylbenzyl)-N,1-dimethyl-4-piperidinamine, also known as MDMB-CHMICA, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. It is a potent agonist of the CB1 and CB2 receptors, and its effects on the human body are similar to those of delta-9-tetrahydrocannabinol (THC), the main psychoactive compound found in marijuana. MDMB-CHMICA has gained popularity among drug users due to its high potency and ability to produce a strong and long-lasting high.

Mechanism of Action

N-(4-methoxy-3-methylbenzyl)-N,1-dimethyl-4-piperidinamine acts as a potent agonist of the CB1 and CB2 receptors, which are located in the central and peripheral nervous systems. Its binding affinity for these receptors is much higher than that of THC, which results in a much stronger and longer-lasting high. N-(4-methoxy-3-methylbenzyl)-N,1-dimethyl-4-piperidinamine also has a high affinity for the GPR55 receptor, which is involved in the regulation of pain, inflammation, and bone density.
Biochemical and Physiological Effects:
N-(4-methoxy-3-methylbenzyl)-N,1-dimethyl-4-piperidinamine produces a range of biochemical and physiological effects on the human body. It has been found to increase heart rate, blood pressure, and body temperature, as well as induce hallucinations, paranoia, and anxiety. It also has analgesic and anti-inflammatory properties, which make it a potential candidate for the treatment of chronic pain and inflammation.

Advantages and Limitations for Lab Experiments

The main advantage of using N-(4-methoxy-3-methylbenzyl)-N,1-dimethyl-4-piperidinamine in lab experiments is its high potency and ability to produce a strong and long-lasting high. This makes it a valuable tool for studying the effects of synthetic cannabinoids on the human body. However, its high potency also makes it difficult to control the dosage, which can lead to unpredictable results. In addition, its psychoactive effects can make it difficult to conduct experiments that require a clear and focused mind.

Future Directions

There are several future directions for research on N-(4-methoxy-3-methylbenzyl)-N,1-dimethyl-4-piperidinamine. One area of interest is the development of new synthetic cannabinoids that have a similar potency and binding affinity but produce fewer side effects. Another area of interest is the study of the long-term effects of synthetic cannabinoids on the human body, particularly on the brain and the endocannabinoid system. Finally, there is a need for more research on the potential therapeutic uses of synthetic cannabinoids, particularly in the treatment of chronic pain and inflammation.

Scientific Research Applications

N-(4-methoxy-3-methylbenzyl)-N,1-dimethyl-4-piperidinamine has been used in scientific research to study the effects of synthetic cannabinoids on the human body. It has been found to have a high affinity for the CB1 and CB2 receptors, and its binding affinity is significantly higher than that of THC. This makes it a valuable tool for studying the mechanisms of action of synthetic cannabinoids and their effects on the central nervous system.

properties

IUPAC Name

N-[(4-methoxy-3-methylphenyl)methyl]-N,1-dimethylpiperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c1-13-11-14(5-6-16(13)19-4)12-18(3)15-7-9-17(2)10-8-15/h5-6,11,15H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVMMMNPBTDPIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN(C)C2CCN(CC2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-methoxy-3-methylphenyl)methyl]-N,1-dimethylpiperidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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